molecular formula C10H11ClO B3193739 1-Propanone, 2-chloro-2-methyl-1-phenyl- CAS No. 7473-99-6

1-Propanone, 2-chloro-2-methyl-1-phenyl-

Cat. No.: B3193739
CAS No.: 7473-99-6
M. Wt: 182.64 g/mol
InChI Key: NUJHTYRNHYOUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-chloro-2-methyl-1-phenyl- is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanone, 2-chloro-2-methyl-1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanone, 2-chloro-2-methyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 2-chloro-2-methyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7473-99-6

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C10H11ClO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

NUJHTYRNHYOUKO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)Cl

7473-99-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isobutyrophenone (30.0 g, 0.20 mole) was dissolved in heptane (10 ml) and sulfuryl chloride (35 g, 0.26 mole) was added at once. After a few minutes gas evolution occurred. After 3 h of stirring at room temperature the reaction mixture was concentrated. The concentrate was dissolved in heptane (250 ml) and washed with 150 ml of an aqueous 2 wt % sodium bicarbonate solution. After drying over magnesium sulfate the solvent was removed under reduced pressure. The yield of 2-chloro-2-methylpropiophenone was 36.4 g or 98%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.